

# Discovery and Synthesis of Novel 1,4-Diazepane Analogues: A Technical Guide

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## Compound of Interest

Compound Name: 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane

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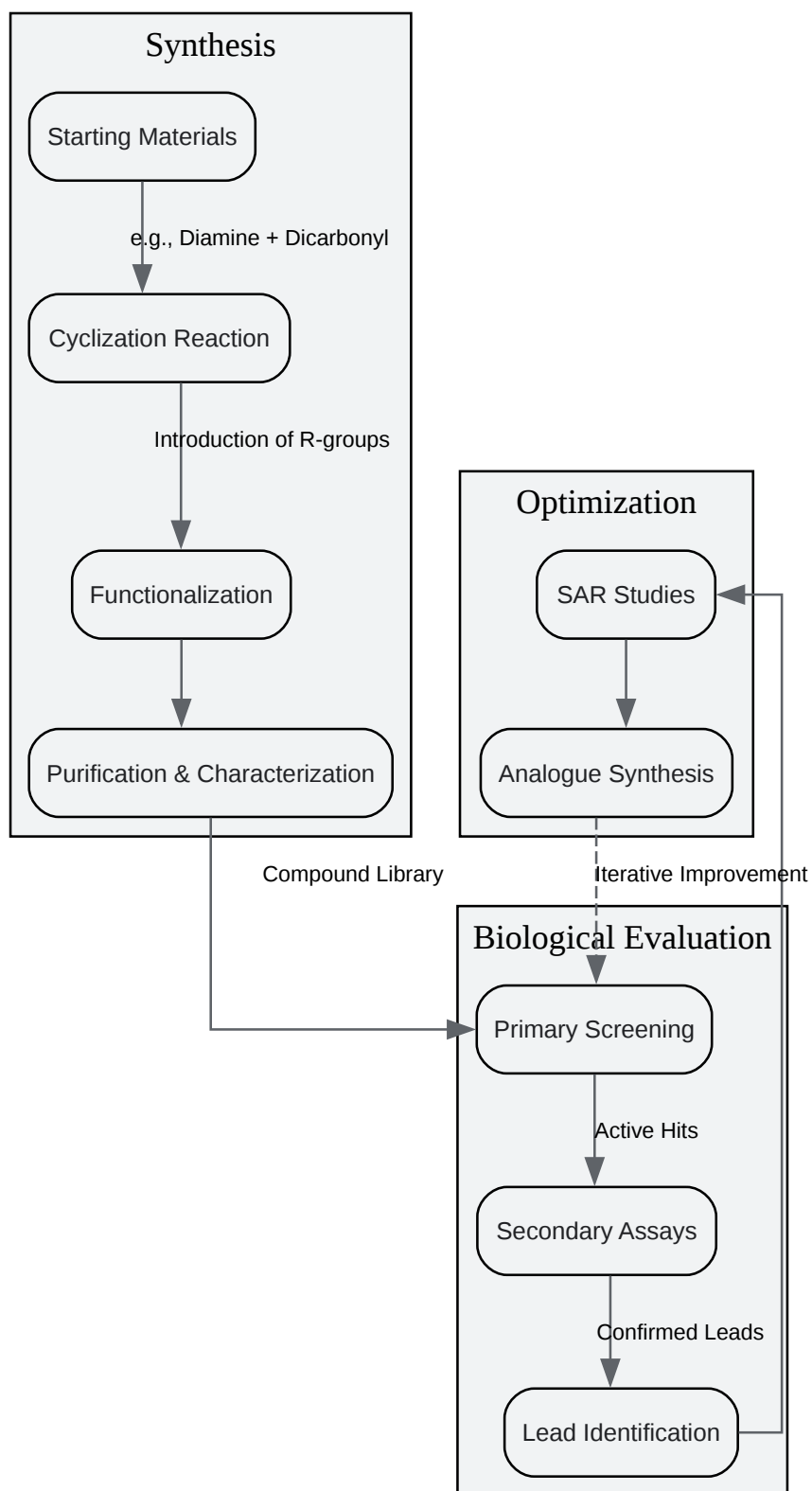
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling interactions with a wide array of biological targets. This technical guide provides an in-depth overview of the discovery and synthesis of novel 1,4-diazepane analogues, with a focus on their therapeutic potential as Factor Xa inhibitors, sigma receptor modulators, cannabinoid receptor 2 (CB2) agonists, and inhibitors of amyloid-beta (A $\beta$ ) aggregation. Detailed experimental protocols and structured data are presented to facilitate further research and development in this promising area.

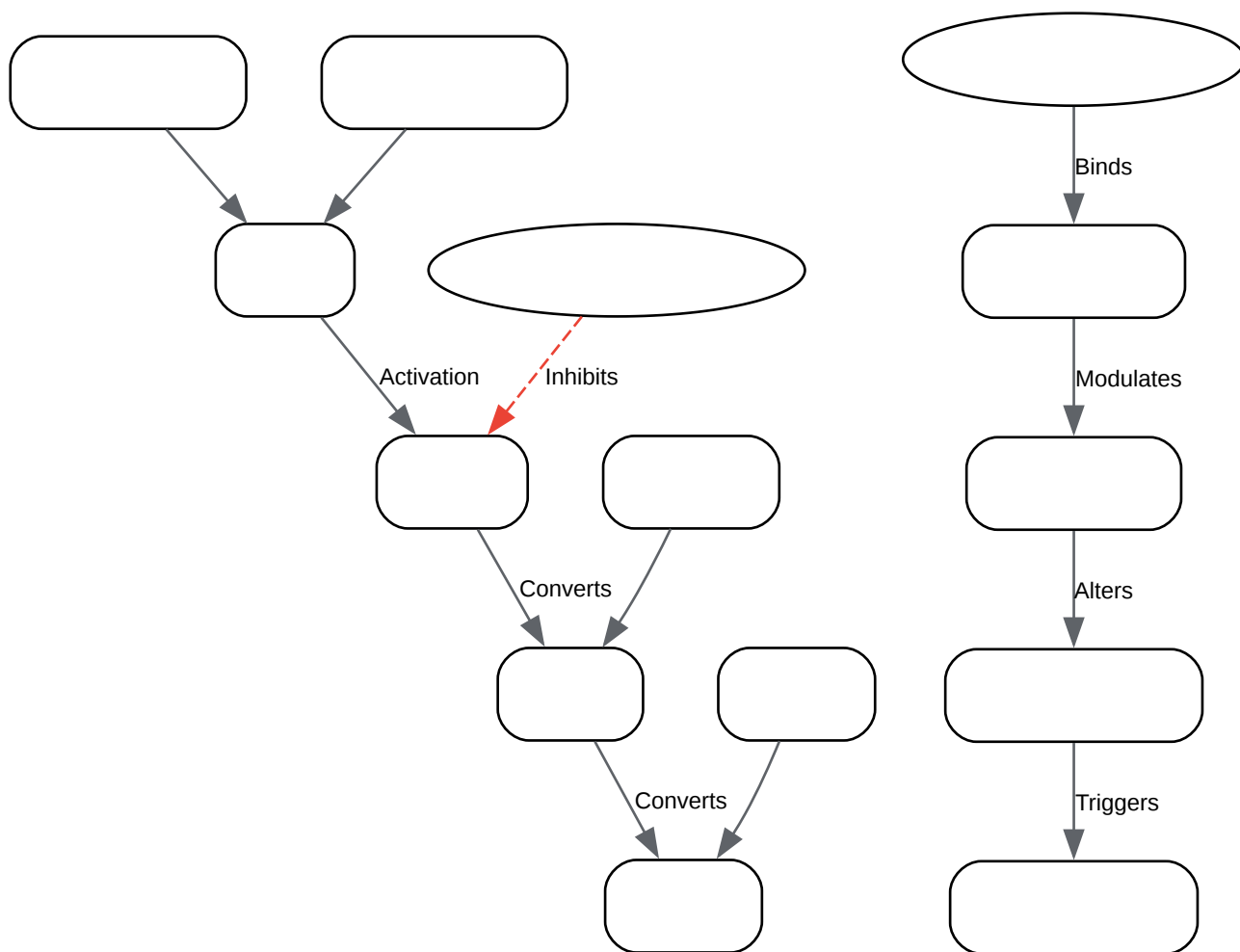
## Synthetic Strategies for 1,4-Diazepane Analogues

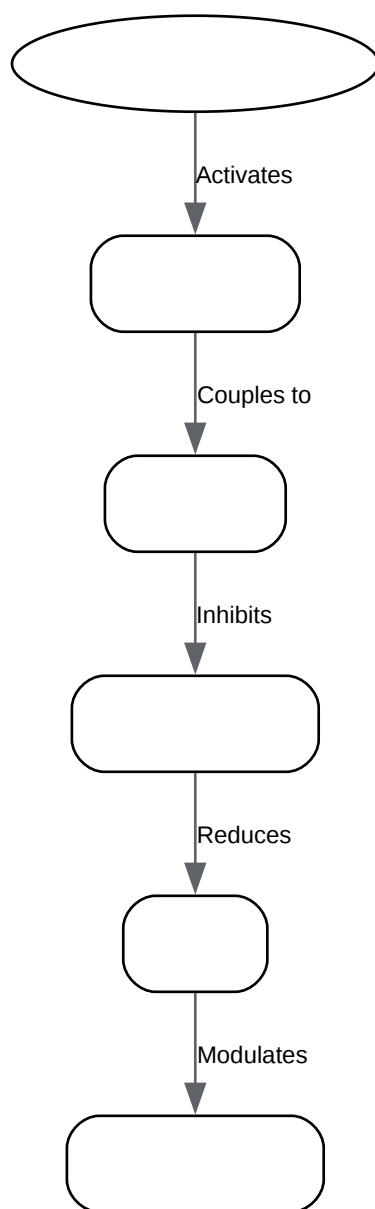
The construction of the 1,4-diazepane ring system can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern multi-component approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A versatile method for the synthesis of functionalized 1,4-benzodiazepine derivatives involves an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, followed by N-methylation and ring-opening of the azetidine ring with various nucleophiles.<sup>[1]</sup> Another efficient approach utilizes N-propargylamines as versatile building blocks for the construction of the 1,4-diazepane core.<sup>[2]</sup>

A generalized workflow for the synthesis and evaluation of novel 1,4-diazepane analogues is depicted below. This workflow highlights the key stages from initial design and synthesis to biological screening and lead optimization.







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## References

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- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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